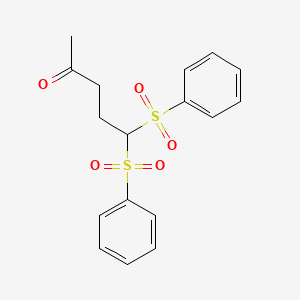
2-Pentanone, 5,5-bis(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 5,5-bis(phenylsulfonyl)- is an organic compound characterized by the presence of two phenylsulfonyl groups attached to the fifth carbon of a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 5,5-bis(phenylsulfonyl)- typically involves the reaction of 2-pentanone with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the ketone to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl groups, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the pentanone backbone, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
2-Pentanone, 5,5-bis(phenylsulfonyl)- has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonyl-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Pentanone, 5,5-bis(phenylsulfonyl)- involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
2-Pentanone, 5-phenylsulfonyl-: A related compound with only one phenylsulfonyl group.
2-Pentanone, 5,5-bis(methylsulfonyl)-: A similar compound with methylsulfonyl groups instead of phenylsulfonyl groups.
Uniqueness: 2-Pentanone, 5,5-bis(phenylsulfonyl)- is unique due to the presence of two phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
87625-87-4 |
|---|---|
Molecular Formula |
C17H18O5S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5,5-bis(benzenesulfonyl)pentan-2-one |
InChI |
InChI=1S/C17H18O5S2/c1-14(18)12-13-17(23(19,20)15-8-4-2-5-9-15)24(21,22)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
XWCZLGPNQIWWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















